Bienvenue dans la boutique en ligne BenchChem!

Dextran

Iron Deficiency Anemia Intravenous Iron Therapy Hematology

Choose Dextran with precisely defined molecular weights for unmatched performance. Dextran 70 delivers 65% greater volume expansion than albumin in trauma models. Pair with Dextran 1 hapten inhibition to reduce anaphylactoid reactions 35-fold. Low Molecular Weight Iron Dextran (LMWID) boosts hemoglobin response by 21% while cutting treatment costs 13% vs. iron sucrose. For cell biology, dextran sedimentation recovers 79% of granulocytes vs. 64% with Ficoll. DEAE-dextran outperforms Lipofectamine 2000 for THP-1 transfection. Procure the exact molecular weight and derivative your protocol demands.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 9004-54-0
Cat. No. B179266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextran
CAS9004-54-0
SynonymsDextran
Dextran 40
Dextran 40000
Dextran 70
Dextran 75
Dextran 80
Dextran B 1355
Dextran B 1355 S
Dextran B-1355
Dextran B-1355-S
Dextran B1355
Dextran B512
Dextran Derivatives
Dextran M 70
Dextran T 40
Dextran T 500
Dextran T 70
Dextran T-40
Dextran T-500
Dextrans
Hemodex
Hyskon
Infukoll
Macrodex
Polyglucin
Promit
Rheodextran
Rheoisodex
Rheomacrodex
Rheopolyglucin
Rondex
Saviosol
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2
InChIKeyFZWBNHMXJMCXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Dextran CAS 9004-54-0: Molecular Weight-Specific Procurement and Clinical Selection


Dextran (CAS 9004-54-0) is a complex, branched glucan polysaccharide composed of predominantly α-1,6-linked glucose units with variable α-1,3-linked side chains [1]. It is commercially available in a wide range of molecular weight fractions, which critically define its physicochemical, biological, and clinical properties [1]. The polymer is derived primarily from the bacterial fermentation of sucrose by *Leuconostoc mesenteroides* [1]. For procurement, the key differentiators are its defined average molecular weight (e.g., Dextran 1, Dextran 40, Dextran 70) and its functionalization (e.g., iron dextran, DEAE-dextran, dextran sulfate), each dictating a specific, non-interchangeable application profile.

Why Dextran Cannot Be Substituted by Other Colloids or Polysaccharides in Key Applications


Substituting Dextran with another colloid (e.g., hydroxyethyl starch (HES) or gelatin) or another polysaccharide (e.g., Ficoll) is not equivalent due to profound differences in in vivo efficacy, side-effect profiles, and specific functional properties. For instance, while all colloids can expand plasma volume, 6% Dextran 70 exhibits superior volume expansion compared to 5% albumin and 6% HES 130/0.4 in trauma models [1]. Furthermore, the risk of severe anaphylactoid reactions, once a major limitation, is now uniquely managed with Dextran 1 hapten inhibition, a strategy not applicable to other colloids [2]. In laboratory settings, substituting Ficoll with Dextran for cell separation yields different purity and yield outcomes, directly impacting downstream experimental results [3]. Generic substitution without considering these molecular-weight-specific and application-dependent quantitative differences risks experimental failure or suboptimal clinical outcomes.

Quantitative Differentiation of Dextran from Key Comparators: An Evidence-Based Guide


Low Molecular Weight Iron Dextran (LMWID) vs. Iron Sucrose: Superior Efficacy and Cost-Effectiveness in IDA

In a direct head-to-head clinical comparison for treating iron deficiency anemia (IDA), Low Molecular Weight Iron Dextran (LMWID) demonstrated superior efficacy over intravenous iron sucrose. A single-center retrospective analysis showed a significantly higher proportion of patients achieving a ≥2 g/dL hemoglobin increase with LMWID compared to iron sucrose. This improved patient outcome was achieved at a lower total administration cost [1].

Iron Deficiency Anemia Intravenous Iron Therapy Hematology

Dextran 70 vs. Dextran 40: Differential Hemodynamic Restoration in Shock Models

A comparative study evaluating plasma substitutes based on 10 hemodynamic and metabolic variables in a canine shock model found that both Dextran-70 and Dextran-40 were superior to gelatin, plasma, and crystalloids. Crucially, while both dextran formulations were effective, only Dextran-70 prevented a significant reduction in blood and plasma volumes at the 120-minute time point in a separate rat model of intestinal shock, whereas Dextran-40 did not [1][2].

Plasma Expanders Hemodynamics Shock Resuscitation

Dextran 1 (Promit®) Hapten Inhibition: 35-Fold Reduction in Severe Anaphylactic Reactions

The introduction of Dextran 1 (1 kDa) as a hapten inhibitor has dramatically improved the safety profile of clinical dextran solutions. Analysis of 5.1 million doses sold across 15 countries over a 10-year period showed that the incidence of severe dextran-induced anaphylactic reactions (DIAR, grades III-V) was approximately 1 in 200,000 patients after hapten inhibition. In Sweden, with mandatory reporting, the incidence was 1 in 70,000, representing a 35-fold reduction in severe reactions [1].

Drug Safety Immunology Pharmacovigilance

Dextran 70 vs. Albumin 5%: Superior Plasma Volume Expansion but Greater Coagulation Impact

In a prospective, randomized study, 6% Dextran 70 was compared to 5% albumin in a feline trauma model. At 3 hours post-infusion, Dextran 70 provided significantly greater residual plasma volume expansion than albumin (11.2 mL/kg vs. 6.8 mL/kg) [1]. However, a separate clinical study in gynecological surgery found that 6% Dextran-70 impaired standard coagulation parameters (prolonged PT/aPTT, decreased ROTEM A10) to a significantly greater extent than 5% albumin [2].

Fluid Resuscitation Coagulation Anesthesiology

Ficoll-Urografin vs. Dextran for Granulocyte Separation: Purity vs. Yield Trade-off

A direct comparative study of methods for separating granulocytes from human peripheral blood demonstrated a clear performance difference between discontinuous Ficoll-Urografin (F-U) density gradient centrifugation and Dextran-enhanced sedimentation. F-U isolation yielded significantly higher purity (98%) of the granulocyte layer compared to the Dextran method (71%). However, the Dextran method resulted in a higher total yield, recovering 79% of total granulocytes compared to 64% for F-U [1].

Cell Separation Immunology Density Gradient Centrifugation

DEAE-Dextran vs. Lipofectamine 2000: Superior Transfection Efficiency in THP-1 Monocytes

In a comparative evaluation of transfection methods for the difficult-to-transfect THP-1 monocyte cell line, DEAE-dextran mediated gene delivery achieved significantly higher transfection efficiency than several commercial lipid-based reagents. Flow cytometry analysis revealed that DEAE-dextran outperformed Lipofectamine 2000, FuGENE 6, and Sofast, establishing it as the method of choice for maximizing transgene expression in this cell type [1].

Transfection Molecular Biology Gene Delivery

Procurement-Validated Application Scenarios for Dextran Based on Quantitative Evidence


Clinical Fluid Resuscitation: When Sustained Volume Expansion is Critical

For fluid resuscitation following trauma or in shock states, the evidence indicates that 6% Dextran 70 should be prioritized over 5% albumin or 6% HES 130/0.4 when maximizing and sustaining plasma volume expansion is the primary clinical goal [1]. The data from a trauma model shows Dextran 70 provides 65% greater volume expansion than albumin [1]. However, procurement should be coupled with a protocol for Dextran 1 (Promit®) pre-administration to mitigate the risk of severe anaphylactoid reactions, a safety measure that has proven to reduce incidence by 35-fold [2]. This combination offers a unique, evidence-backed profile of high-volume expansion with manageable safety.

Anemia Management: Cost-Effective and Efficacious IV Iron Replacement

For hospital formularies and healthcare systems treating iron deficiency anemia, Low Molecular Weight Iron Dextran (LMWID) presents a quantifiably superior option over intravenous iron sucrose. Evidence from a direct clinical comparison shows that LMWID is both more effective, with a 21% higher absolute rate of achieving a clinically significant hemoglobin increase, and more cost-effective, reducing total treatment cost by nearly 13% compared to iron sucrose [1]. These findings support a procurement decision that improves patient outcomes while simultaneously reducing healthcare expenditures.

Cell Isolation: Choosing Dextran for High-Yield Granulocyte Recovery

In immunology and cell biology laboratories, the choice of separation medium for human peripheral blood granulocytes should be guided by the required experimental outcome. When a higher total number of recovered cells is prioritized over maximum purity, the evidence directly supports the selection of the Dextran-enhanced sedimentation method. This method yields 79% of total granulocytes, compared to only 64% with Ficoll-Urografin density gradients [1]. This makes Dextran the preferred reagent for applications where cell quantity is a limiting factor, such as downstream functional assays requiring large cell numbers.

Transfection of Monocytic Cell Lines: Maximizing Efficiency with DEAE-Dextran

Researchers working with the THP-1 monocyte cell line, which is notoriously difficult to transfect, should procure DEAE-dextran for gene delivery experiments. A direct comparative study ranked DEAE-dextran as the most efficient method, outperforming even the widely used commercial lipid reagent Lipofectamine 2000 [1]. This evidence validates the use of DEAE-dextran as a first-line, cost-effective alternative for achieving higher transgene expression in THP-1 cells, thereby increasing the likelihood of successful and reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dextran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.